1-[(3,5-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
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Overview
Description
1-[(3,5-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a unique combination of a dimethoxyphenyl group and a fluorophenyl group attached to a piperazine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[(3,5-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3,5-dimethoxybenzyl chloride and 4-fluorophenylpiperazine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-fluorophenylpiperazine reacts with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
1-[(3,5-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the aryl groups can be further functionalized.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and various bases or acids depending on the specific reaction.
Scientific Research Applications
1-[(3,5-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity. For example, it may bind to serotonin or dopamine receptors, influencing neurotransmitter levels.
Pathways Involved: It can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. The exact pathways depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
1-[(3,5-Dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine and 1-(3,5-dimethoxyphenyl)-4-(4-chlorophenyl)piperazine share structural similarities but differ in their substituents.
Uniqueness: The presence of both dimethoxy and fluorophenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other piperazine derivatives.
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-23-18-11-15(12-19(13-18)24-2)14-21-7-9-22(10-8-21)17-5-3-16(20)4-6-17/h3-6,11-13H,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFELOSAMELYDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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